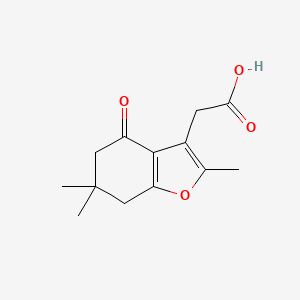

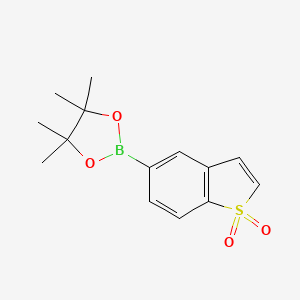

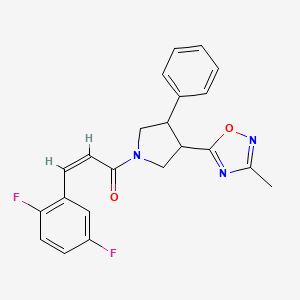

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, also known as 2,6,6-TMABA, is a naturally occurring organic compound derived from the aromatic amino acid phenylalanine. It is a non-proteinogenic amino acid that has been found to be involved in a number of biochemical pathways, including the production of the neurotransmitter serotonin and the metabolism of carbohydrates. 2,6,6-TMABA has also been studied for its potential as a therapeutic agent due to its ability to modulate several biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Biotransformation

Benzofuranone derivatives, structurally similar to (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid, play a crucial role in pharmaceutical chemistry due to their biological activity. The enantioselective synthesis of tetrahydrobenzofuranone derivatives and their hydroxy derivatives has been achieved with high enantiomeric excesses using enzyme-mediated hydrolysis reactions. These reactions utilized several lipases for the kinetic resolution of racemic compounds, demonstrating high enantioselectivity towards hydroxy derivatives at specific pH levels and solvent systems (Caliskan & Ay, 2018).

Chemical and Microbial Synthesis of Derivatives

New derivatives of 4-oxo-tetrahydroindoles were synthesized using chemical and microbial biotransformation methods. These methods included manganese(III) acetate-mediated acetoxylation, followed by conversion to indole derivatives using benzyl amine. Additionally, biotransformation reactions with Aspergillus niger were used to obtain pharmacologically interesting compounds (Caliskan et al., 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a compound structurally similar to (2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid with anti-hyperglycemic properties has been reported. The study highlighted the stabilization of the structure through hydrogen bonds and molecular modeling studies to understand the biological activity exhibited by structurally unrelated compounds (Rajalakshmi et al., 2001).

Chemoselective Synthesis and Oxidation Studies

The oxidation of 4b,9b-dihydroxyindeno[1,2-b]benzofuran-10-one derivatives was studied to synthesize chemo selectively spiro derivatives and benzoic acids. These studies revealed the potential for synthesizing diverse compounds with varying structures and functionalities (Firoozi et al., 2018).

Propiedades

IUPAC Name |

2-(2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-8(4-11(15)16)12-9(14)5-13(2,3)6-10(12)17-7/h4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTOASVQCPLPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CC(CC2=O)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-yl)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632869.png)

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)